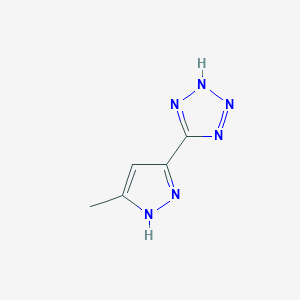

5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(5-methyl-1H-pyrazol-3-yl)-2H-tetrazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N6/c1-3-2-4(7-6-3)5-8-10-11-9-5/h2H,1H3,(H,6,7)(H,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WATUROZKWWQBIB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=NNN=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Theoretical and Computational Investigations of Pyrazole Tetrazole Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a important tool for investigating the electronic structure and reactivity of pyrazole-tetrazole systems. derpharmachemica.com These calculations provide valuable insights into the fundamental properties of these molecules, guiding experimental work and the design of new compounds with desired characteristics.

Prediction of Tautomeric Stability and Equilibrium (1H- and 2H-forms)

Theoretical studies on related 5-substituted-1H-tetrazoles have consistently shown that the preferred tautomer can be influenced by the nature of the substituent and the surrounding medium. mdpi.com For instance, in the gas phase, the 1H-tautomer is often predicted to be more stable. mdpi.com However, intermolecular interactions, such as hydrogen bonding in the solid state or in polar solvents, can shift the equilibrium towards the 2H-tautomer. mdpi.com Computational studies on similar heterocyclic systems have demonstrated that the 1H tautomer is generally the most energetically favorable form. mdpi.com

Table 1: Predicted Relative Stabilities of Tetrazole Tautomers

| Tautomer | Predicted Stability (Gas Phase) | Key Stabilizing Factors |

| 1H-tetrazole | More Stable mdpi.com | Favorable dipole moment, intramolecular interactions. |

| 2H-tetrazole | Less Stable | Can be stabilized by intermolecular hydrogen bonding. mdpi.com |

Molecular Orbital Analysis and Electronic Properties

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), provides a window into the electronic properties and reactivity of 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. derpharmachemica.com

DFT calculations on pyrazole (B372694) and tetrazole derivatives reveal that the HOMO is typically distributed over the π-system of the heterocyclic rings, while the LUMO is also located on the aromatic rings. derpharmachemica.com The presence of the electron-withdrawing tetrazole ring and the electron-donating methyl group on the pyrazole ring will influence the energies of these frontier orbitals. A smaller HOMO-LUMO gap generally suggests higher reactivity. derpharmachemica.com

Table 2: Frontier Molecular Orbital Characteristics

| Molecular Orbital | Typical Localization | Role in Reactivity |

| HOMO | π-system of pyrazole and tetrazole rings derpharmachemica.com | Electron donation |

| LUMO | π-system of pyrazole and tetrazole rings derpharmachemica.com | Electron acceptance |

| HOMO-LUMO Gap | - | Indicator of chemical reactivity and stability derpharmachemica.com |

Simulation of Spectroscopic Parameters (e.g., NMR, IR)

DFT calculations can accurately predict spectroscopic parameters such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. jocpr.com These simulations are invaluable for confirming the structure of newly synthesized compounds and for interpreting experimental spectra.

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for pyrazole derivatives have shown excellent agreement with experimental data. uomphysics.net By calculating the magnetic shielding tensors, the chemical shifts for each nucleus in this compound can be predicted, aiding in the assignment of signals in the experimental spectrum.

Similarly, the simulation of IR spectra through the calculation of vibrational frequencies can help in identifying characteristic functional groups. For instance, the N-H stretching frequency of the pyrazole and tetrazole rings, as well as the C=N and C-N stretching vibrations, can be predicted and compared with experimental IR spectra. jocpr.com

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

While DFT provides insights into the static properties of a single molecule, molecular dynamics (MD) simulations offer a dynamic picture of the conformational landscape and intermolecular interactions of this compound. MD simulations model the movement of atoms over time, providing a deeper understanding of how the molecule behaves in a condensed phase, such as in solution or in a crystal lattice.

MD simulations can be used to explore the rotational freedom around the single bond connecting the pyrazole and tetrazole rings. This allows for the identification of the most stable conformations and the energy barriers between them. Furthermore, MD simulations can elucidate the nature and strength of intermolecular interactions, such as hydrogen bonding between the N-H groups of the pyrazole and tetrazole rings and surrounding solvent molecules or other solute molecules. uq.edu.au

Computational Modeling of Reaction Mechanisms and Pathways

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving pyrazole-tetrazole systems. By mapping the potential energy surface, transition states can be located, and activation energies can be calculated, providing a detailed understanding of the reaction pathway.

For instance, the synthesis of 5-substituted-1H-tetrazoles often involves the [2+3] cycloaddition of an azide (B81097) with a nitrile. scielo.org.za DFT calculations can model this reaction, identifying the transition state structure and the associated energy barrier. This information is crucial for optimizing reaction conditions to improve yields and selectivity.

Quantitative Structure-Property Relationship (QSPR) Studies for Design Principles

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. ej-chem.org For pyrazole-tetrazole derivatives, QSPR models can be developed to predict properties such as solubility, lipophilicity, and electronic properties based on a set of calculated molecular descriptors.

These descriptors can include constitutional, topological, geometrical, and electronic parameters. By developing a robust QSPR model, the properties of new, unsynthesized derivatives of this compound can be predicted. This allows for the in-silico screening of large libraries of compounds, prioritizing the synthesis of those with the most promising properties for a given application, thereby accelerating the drug discovery and materials design process. mdpi.comej-chem.org

Chemical Reactivity and Transformation Pathways of 5 5 Methyl 1h Pyrazol 3 Yl 1h Tetrazole Derivatives

Thermal Behavior and Decomposition Mechanisms of Tetrazole Ring Systems

The thermal stability of compounds containing a tetrazole ring is a critical characteristic, largely due to the high nitrogen content and significant positive enthalpy of formation of this heterocycle. mdpi.com The decomposition of pyrazolyltetrazoles is typically initiated by the breakdown of the tetrazole fragment. researchgate.net For C-substituted tetrazoles, this process often begins with a tetrazole-azidoimine isomerization, whereas N-substituted tetrazoles may start by eliminating a nitrogen molecule directly from the ring. researchgate.net

Studies on various pyrazole-tetrazole compounds using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) reveal that their thermal stability is influenced by the nature and position of substituents. bohrium.comparticletechlabs.com For instance, the stability of N-substituted (nitropyrazolyl)tetrazoles tends to decrease as the electronegativity of the nitropyrazole substituent increases. bohrium.com The decomposition is a highly energetic process, releasing a significant amount of heat. researchgate.net

The general mechanism for the thermal decomposition of many 5-substituted tetrazoles can be summarized as an initial ring-opening to an azidoimine intermediate, followed by fragmentation. This initial step is a key feature distinguishing the decomposition of C-substituted tetrazoles. researchgate.net

Table 1: Thermal Decomposition Data for Selected Tetrazole Derivatives

| Compound | Decomposition Onset (°C) | Peak Temperature (°C) | Analysis Method |

| Pyrazole-fused tetrazole derivative | 302 | --- | DSC |

| 1-NPT (1-(3-Nitropyrazol-1-yl)-5-methyltetrazole) | Melts then decomposes | --- | DSC/TGA |

| 4-NPT (4-Nitro-1-(tetrazol-5-yl)pyrazole) | >200 (no melting) | --- | DSC/TGA |

| DNPT (1-(3,5-Dinitropyrazol-1-yl)-5-methyltetrazole) | Decomposes without melting | --- | DSC/TGA |

| 5-(4-Pyridyl)tetrazolate (H4-PTZ) | ~250-270 | Varies with heating rate | DSC |

Note: Data is compiled from various sources for illustrative purposes and specific values depend on experimental conditions like heating rate. bohrium.commaxapress.comresearchgate.net

Ring-Opening and Ring-Closure Reactions of Tetrazoles

The chemistry of the tetrazole ring is characterized by a dynamic equilibrium between the cyclic tetrazole form and an open-chain azidoimine form. researchgate.net This ring-chain tautomerism is a fundamental transformation pathway that influences the reactivity of 5-substituted tetrazoles. acs.org

Tetrazole-Azidoazomethine Equilibrium:

5-substituted tetrazoles can exist in equilibrium with their azido-imidoyl tautomers. acs.org

This equilibrium is sensitive to solvent polarity and the electronic nature of the substituents. Electron-withdrawing groups tend to favor the azido isomer, while electron-donating groups favor the tetrazole form. acs.org

In some cases, the azide (B81097) tautomer is the predominant form in solution. nih.gov

The formation of the tetrazole ring itself is a prime example of a ring-closure reaction. The most common method is the [3+2] cycloaddition of an azide anion with a nitrile. nih.govnih.gov This reaction is versatile but often requires high temperatures. nih.gov Theoretical calculations suggest a mechanism involving a nitrile activation step leading to an imidoyl azide, which then cyclizes. nih.gov

Conversely, the tetrazole ring can undergo fragmentation. For example, under Lewis acid catalysis, certain Ugi-synthesized tetrazoles can fragment to form triazoles, demonstrating a controlled ring-opening and subsequent transformation pathway. nih.gov

Investigation of N-Substitution Effects on Reactivity and Selectivity

Substitution at the nitrogen atoms of the pyrazole (B372694) or tetrazole rings has a profound impact on the molecule's properties and reactivity. The introduction of substituents alters the electronic distribution, steric environment, and metabolic stability of the compound. researchgate.netacs.org

Electronic Effects: The acidity of the tetrazole ring's N-H proton is highly dependent on the substituent at the C5 position. Electron-withdrawing groups increase the acidity (lower pKa), making the proton more easily removed. researchgate.net

Tautomeric Preference: In the gas phase, the 2H-tautomer of 5-substituted tetrazoles is often more stable, but in solution, the 1H-tautomer is typically predominant. nih.gov N-substitution eliminates this tautomerism, locking the molecule into a specific isomeric form (e.g., 1,5-disubstituted or 2,5-disubstituted).

Bioisosterism: N-substitution is critical in medicinal chemistry. While 5-substituted 1H-tetrazoles are used as bioisosteres for carboxylic acids, 1,5-disubstituted tetrazoles are effective mimics of cis-amide bonds. acs.orgthieme-connect.com This change in function is a direct result of replacing the acidic N-H proton with a substituent.

Regioselective Reactions on Pyrazole and Tetrazole Nitrogen Atoms

Achieving regiocontrol during the N-functionalization of pyrazole-tetrazole hybrids is a significant synthetic challenge due to the presence of multiple nucleophilic nitrogen atoms. nih.gov The alkylation of 5-substituted-1H-tetrazoles, for instance, can lead to a mixture of 1,5- and 2,5-disubstituted isomers. researchgate.net

The outcome of these reactions is governed by a combination of factors:

Substituent Effects: The electronic and steric properties of the substituent at the C5 position of the tetrazole ring can direct the incoming electrophile. For example, alkylation of 5-nitrotetrazole selectively yields the N(2) isomer. researchgate.net

Reaction Conditions: The choice of base, solvent, and electrophile plays a crucial role. Studies on the N-alkylation of indazoles (a related azole) show that combinations like sodium hydride in THF can provide high N-1 selectivity, while specific substituents can direct the reaction to the N-2 position. beilstein-journals.org

Nature of the Electrophile: The structure of the alkylating or arylating agent can dramatically influence the selectivity of the reaction. researchgate.net

Recent methods have been developed to achieve preferential formation of specific isomers. For example, the diazotization of aliphatic amines has been reported as a method for the preferential synthesis of 2,5-disubstituted tetrazoles. researchgate.net Overcoming the challenges of regioselectivity is key to synthesizing isomerically pure pyrazole-tetrazole derivatives for various applications. nih.govorganic-chemistry.org

Coordination Chemistry and Ligand Design with Pyrazole Tetrazole Hybrid Scaffolds

Pyrazole-Tetrazole Compounds as Polydentate N-Donor Ligands

Pyrazole-tetrazole hybrid molecules are powerful polydentate N-donor ligands in coordination chemistry. mdpi.comresearchgate.net The combination of a pyrazole (B372694) ring and a tetrazole ring within a single molecule creates multiple potential binding sites for metal ions. Pyrazoles typically coordinate to metal centers through the lone electron pair of the imine-type nitrogen atom. researchgate.netcapes.gov.br The tetrazole ring, with its four nitrogen atoms, offers even greater versatility and a high binding capacity, making it a ligand of choice for constructing coordination compounds. mdpi.comunimi.it

Upon deprotonation, the anionic tetrazolate form can coordinate to metal ions using up to four of its nitrogen atoms, enabling it to act as a bridge between multiple metal centers. unimi.it This bridging capability is crucial for the formation of extended structures. The specific coordination mode depends on various factors, including the metal ion's nature, the reaction conditions, and the presence of substituents on the heterocyclic rings. rsc.orgrsc.org For instance, ligands containing both pyrazole and tetrazole units can act as chelating agents, binding to a single metal center, or more commonly, as linkers to form polynuclear complexes and multi-dimensional coordination polymers. rsc.orgnih.gov The presence of two distinct heterocyclic units allows for fine-tuning of the ligand's electronic and steric properties, influencing the resulting architecture and properties of the metal complexes. beilstein-journals.org

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with pyrazole-tetrazole ligands is typically achieved through methods that facilitate the self-assembly of the ligand and metal salt precursors. Hydrothermal and solvothermal techniques are commonly employed, where reactions are carried out in water or an organic solvent at elevated temperatures and pressures. unimi.itresearchgate.netrsc.org These conditions often allow for the in situ formation of the tetrazole ring from a corresponding nitrile precursor via a [2+3] cycloaddition with an azide (B81097) source, followed by immediate coordination to the metal ion present in the reaction mixture. unimi.itrsc.orgrsc.org

Characterization of the resulting metal complexes relies on a combination of analytical techniques.

Infrared (IR) Spectroscopy: IR spectroscopy helps confirm the coordination of the ligand to the metal ion by showing shifts in the vibrational frequencies of the pyrazole and tetrazole rings.

Elemental Analysis: This technique verifies the empirical formula of the synthesized compounds. rsc.orgresearchgate.net

Thermogravimetric Analysis (TGA): TGA is used to assess the thermal stability of the complexes and to identify the loss of solvent molecules. researchgate.net

Powder X-ray Diffraction (PXRD): PXRD is used to confirm the phase purity of the bulk synthesized material by comparing the experimental pattern to the one simulated from single-crystal X-ray data. researchgate.net

Pyrazole-tetrazole ligands can form discrete coordination compounds of varying nuclearity, from simple mononuclear complexes to more complex polynuclear clusters. In a mononuclear complex , one or more ligand molecules coordinate to a single central metal ion. For example, a Co(II) complex with 1,3-benzeneditetrazol-5-yl (a ditetrazole ligand) demonstrates a mononuclear structure where the cobalt ion is coordinated to two ligand molecules, two water molecules, and two acetonitrile (B52724) molecules. nih.gov Similarly, mononuclear complexes of Co(II) and Ni(II) have been synthesized with ligands like 3,5-dimethylpyrazole. rsc.org

Polynuclear compounds , containing multiple metal centers bridged by the ligands, are also readily formed. The ability of the tetrazole group to bridge multiple metal ions is key to assembling these structures. Dimeric copper(II) complexes have been synthesized using pyrazole/thiazine ligands, where two copper centers are bridged by chloro ligands. rsc.org The formation of either mononuclear or polynuclear species can be influenced by factors such as the specific ligand structure and the reaction conditions. For instance, DFT calculations on certain pyrazole/thiazine-Cu(II) systems indicated that dinuclear species are generally more stable than their mononuclear counterparts. rsc.org The versatile coordination of pyrazole-tetrazole ligands allows them to create intricate polynuclear cages, such as the dodecanuclear coordination cages formed with a tetradentate pyrazolyl-pyridine ligand. capes.gov.br

The bridging capability of pyrazole-tetrazole ligands makes them excellent building blocks for the design and construction of infinite one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) structures known as coordination polymers (CPs) and metal-organic frameworks (MOFs). unimi.it In these materials, the ligand acts as a "linker" connecting metal ions or metal clusters (nodes) into an extended network.

The final topology of the CP or MOF is highly dependent on the ligand's geometry and the coordination preference of the metal ion. For example, a series of CPs based on the 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand with Co(II), Zn(II), and Cd(II) were prepared under hydrothermal conditions. rsc.org In these isomorphous structures, the ligand adopts two different coordination modes to generate 2D layers, which are further connected into a 3D supramolecular architecture through hydrogen bonding.

In another example, the ligand 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole was used to synthesize two different coordination polymers with Cu(II) and Co(II). researchgate.net Although both complexes featured similar 22-membered M₂L₂ rings, the different coordination modes of the metals resulted in distinct 3D supramolecular architectures. This highlights how the choice of metal ion can direct the final structure even with the same ligand. The table below summarizes the structural features of some CPs constructed from pyrazole-tetrazole type ligands.

| Ligand | Metal Ion | Complex Formula | Dimensionality & Topology | Reference |

|---|---|---|---|---|

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Co(II) | {[Co(Hapt)₂]·2H₂O}ₙ | 2D Layers forming a 3D Supramolecular Network | rsc.org |

| 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole | Zn(II) | {[Zn(Hapt)₂]·3H₂O}ₙ | 2D Layers forming a 3D Supramolecular Network | rsc.org |

| 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole | Cu(II) | [Cu(Hpptz)]·H₂O | 3D Supramolecular Architecture | researchgate.net |

| 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole | Co(II) | [Co(Hpptz)(OH)]·H₂O | 3D Supramolecular Architecture | researchgate.net |

| 5-(1H-tetrazol-5-yl)isophthalic acid | Mn(II) | [Mn₂(OH)(TZI)(DMA)] | 3D Framework with (4,8)-connected net | rsc.org |

Influence of Ligand Substituents and Positional Isomerism on Coordination Geometry and Stability

The geometry, stability, and properties of the resulting metal complexes are highly sensitive to the nature and position of substituents on the pyrazole-tetrazole ligand framework. mdpi.com Modifying the ligand is a key strategy for tuning the final structure and function of the coordination compound.

Positional Isomerism: The specific placement of the substituents and the point of linkage between the pyrazole and tetrazole rings (positional isomerism) can dramatically alter the ligand's bite angle and flexibility, leading to different coordination architectures. Research on nitro-substituted pyrazole-tetrazole compounds showed that isomerism and the nature of the bond connecting the two rings have a profound impact on the molecule's energetic properties. mdpi.com In the context of coordination polymers, using different N-donor auxiliary ligands alongside a primary pyrazole-tetrazole type ligand can lead to remarkable structural changes, shifting the final framework from 2D to 3D. rsc.org The choice of metal ion can also lead to different coordination modes and, consequently, different structures, as seen in the Cu(II) and Co(II) complexes with 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole. researchgate.net

Catalytic Applications of Pyrazole-Tetrazole Metal Complexes

Metal complexes derived from pyrazole-containing ligands have demonstrated significant potential in homogeneous catalysis. researchgate.netnih.gov The proton-responsive nature of the pyrazole NH group can be exploited in metal-ligand cooperative catalysis. nih.gov While catalytic studies specifically on 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole complexes are not widely reported, the broader class of pyrazole-tetrazole metal complexes has shown catalytic activity.

A notable example is the cobalt-based coordination polymer, [Co(Hpptz)(OH)]·H₂O, synthesized from 5-(4-((1H-pyrazol-1-yl)methyl)phenyl)-5H-tetrazole. This complex was found to exhibit moderate catalytic activity for the Claisen-Schmidt reaction between nitrobenzaldehyde and acetone. researchgate.net Protic pyrazole complexes of iridium(III) have been shown to catalyze the dehydrogenation of formic acid, while ruthenium(II) complexes are active in the transfer hydrogenation of nitriles. nih.gov These examples underscore the potential for designing pyrazole-tetrazole based metal complexes as catalysts for various organic transformations, where the ligand framework plays a crucial role in the catalytic cycle.

Applications in Advanced Materials Science

Development of High Nitrogen Energetic Materials

The combination of the pyrazole (B372694) and tetrazole heterocycles is a key strategy in the design of high-nitrogen energetic materials. nih.gov The pyrazole ring offers a stable three-carbon backbone with a relatively high heat of formation, while the tetrazole ring contributes an exceptionally high nitrogen content and positive enthalpy of formation. researchgate.netacs.org This synergy allows for the creation of molecules with high energy density, a crucial factor for explosives, propellants, and pyrotechnics. nih.gov The functionalization of this framework, typically with nitro (-NO2) or nitramino (-NHNO2) groups, further enhances its energetic properties. researchgate.net

The performance of an energetic material is intrinsically linked to its solid-state density, which is determined by the molecule's structure and its arrangement in the crystal lattice. In pyrazole-tetrazole hybrids, factors such as isomerism, intermolecular hydrogen bonding, and π-π interactions play a critical role in achieving dense crystal packing. researchgate.net

The direct correlation between high density and detonation performance is a fundamental principle in energetic materials science. at.ua Higher density allows for more energy to be packed into a smaller volume, which generally leads to higher detonation velocity (VD) and detonation pressure (P). Research on nitramine derivatives such as N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide (H3NANP-5T) and its energetic salts shows that these compounds can achieve detonation properties comparable to or exceeding those of conventional explosives like RDX. researchgate.net

| Compound | Density (ρ) [g·cm⁻³] | Detonation Velocity (VD) [m·s⁻¹] | Detonation Pressure (P) [GPa] |

|---|---|---|---|

| H3NANP-5T | 1.82 | 8846 | 33.2 |

| Ammonium (B1175870) Salt of H3NANP-5T | 1.83 | 9414 | 34.5 |

| Hydroxylammonium Salt of H3NANP-5T | 1.88 | 9088 | 33.9 |

| RDX (Reference) | 1.80 | 8750 | 34.0 |

This table presents the calculated detonation properties of N-(4-nitro-5-(1H-tetrazol-5-yl)-1H-pyrazol-3-yl)nitramide (H3NANP-5T) and two of its energetic salts, with the properties of RDX provided for comparison. Data sourced from a 2024 study on isomeric pyrazole-tetrazoles. researchgate.net

Thermal stability is a critical safety and performance parameter for energetic materials, indicating their ability to withstand high temperatures without premature decomposition. Pyrazole-tetrazole frameworks can be engineered to produce highly heat-resistant explosives. researchgate.net The inherent aromaticity of both the pyrazole and tetrazole rings contributes to their notable thermal and chemical stability. mdpi.comacs.org

The thermal decomposition temperature (Td) of these compounds is often significantly higher than that of traditional explosives like RDX (Td ≈ 210 °C). acs.org For instance, a fused-ring system, 3,6-dinitro-1,4-di(1H-tetrazol-5-yl)-pyrazolo[4,3-c]pyrazole (DNTPP), and its ionic derivatives exhibit excellent thermal stability, with the dipotassium salt of DNTPP showing a decomposition temperature as high as 329 °C. acs.orgnih.gov Similarly, energetic metal-organic frameworks (EMOFs) constructed from tetrazole-based ligands can achieve decomposition temperatures up to 344 °C, a stability attributed to the structural reinforcement provided by extensive coordination bonds. acs.org The introduction of azo bridges between pyrazole-triazole rings has also been shown to produce tetracyclic compounds with thermal stability reaching 354 °C, superior to the heat-resistant explosive HNS (Td = 318 °C). researchgate.net

| Compound Type / Name | Decomposition Temp. (Td) [°C] |

|---|---|

| DNTPP (Compound 2) | 287 |

| Dipotassium salt of DNTPP (Compound 3) | 329 |

| Na-EMOF (Compound 1) | 344 |

| K-EMOF (Compound 2) | 337 |

| Azo-bridged pyrazole-triazole (Compound 5) | 354 |

| HNS (Reference) | 318 |

This table highlights the high thermal stability of various energetic materials based on pyrazole-tetrazole and related frameworks. Data sourced from studies on fused-ring systems, energetic metal-organic frameworks (EMOFs), and azo-bridged compounds. researchgate.netacs.orgnih.gov

Other Material Science Applications of Pyrazole-Tetrazole Frameworks

Beyond their use in energetic materials, pyrazole-tetrazole frameworks are versatile building blocks in other areas of materials science. The multiple nitrogen atoms in the tetrazole ring make it an excellent ligand for coordinating with metal ions. mdpi.comlifechemicals.com This property is exploited in the development of functional metal-organic complexes and metal-organic frameworks (MOFs). lifechemicals.com These MOFs can be designed for specific applications such as gas storage, where microporous polymers containing tetrazole fragments have demonstrated high efficacy and selectivity in capturing carbon dioxide. lifechemicals.com

The unique electronic properties of pyrazole and its derivatives also make them valuable in the development of fluorescent probes, sensors, and optoelectronic materials. researchgate.net Furthermore, the structural and electronic characteristics of these hybrid compounds are of interest in fields such as agriculture, catalysis, and fuel cell technology, where the tetrazole heterocycle can facilitate proton transport. mdpi.com The broad utility of these compounds is also evident in medicinal chemistry, where the tetrazole group is often used as a metabolically stable substitute for a carboxylic acid group in drug design. lifechemicals.comnih.gov

Conclusion and Future Research Directions

Synthesis and Mechanistic Insights into Pyrazole-Tetrazole Hybrids

The construction of the pyrazole-tetrazole backbone is achieved through several synthetic strategies, with the [3+2] cycloaddition reaction being one of the most fundamental and widely employed methods. mdpi.com This reaction typically involves the conversion of a nitrile group on a pyrazole (B372694) precursor into a tetrazole ring. A common pathway starts with the functionalization of a pyrazole derivative to introduce a cyano group (-CN). This nitrile is then treated with an azide (B81097) source, such as sodium azide (NaN₃), often in the presence of a catalyst like zinc chloride or ammonium (B1175870) chloride, to form the tetrazole ring via a 1,3-dipolar cycloaddition mechanism. mdpi.commdpi.com

Key synthetic approaches reported in the literature include:

From Nitrile Precursors: A prevalent method involves synthesizing a pyrazole-carbonitrile intermediate. For instance, 1-aryl-3-methyl-1H-pyrazole-4-carbonitriles can be converted into their corresponding 5-(1-aryl-3-methyl-1H-pyrazol-4-yl)-1H-tetrazole derivatives by reacting them with sodium azide and ammonium chloride in a solvent like N,N-dimethylformamide (DMF). mdpi.com

Multi-component Reactions: Efficient one-pot, three-component reactions have been developed for the synthesis of 5-substituted 1H-tetrazoles from aldehydes, hydroxylamine, and an azide source, offering a greener and more direct route. beilstein-journals.org

Condensation Reactions: The synthesis can also proceed via the condensation of hydrazine (B178648) derivatives with 1,3-dielectrophilic compounds, such as β-diketones, which is a classic and versatile method for forming the initial pyrazole ring. nih.govnih.gov Subsequent functionalization and cyclization yield the desired pyrazole-tetrazole hybrid.

Emerging Trends in the Design and Functionalization of 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole Type Structures

The versatility of the pyrazole-tetrazole scaffold allows for extensive functionalization, enabling the fine-tuning of its chemical and physical properties for specific applications. ias.ac.innih.gov Emerging trends focus on creating more complex architectures and introducing specific functional groups to enhance performance.

Novel Structural Architectures: Researchers are moving beyond simple hybrids to design complex multi-podal structures. For example, a new generation of tetrapodal molecules bearing two pyrazole-tetrazole units has been synthesized, demonstrating the potential for creating intricate three-dimensional ligands for coordination chemistry. mdpi.com

Functionalization for Energetic Materials: A significant area of research is the introduction of energetic moieties, such as nitro (-NO₂) and nitramino (-NHNO₂), onto the pyrazole-tetrazole framework. rsc.orgresearchgate.net This strategy aims to increase the density, heat of formation, and detonation performance of the resulting compounds. rsc.orgsemanticscholar.org Studies have shown that the position of these substituents (positional isomerism) has a profound impact on the material's properties, with hydrogen bonding and π-π interactions playing a crucial role in enhancing density. rsc.org The conversion of an aminotetrazole group to a nitroiminotetrazole has been shown to significantly improve key energetic parameters like enthalpy of formation and detonation velocity. mdpi.com

The table below summarizes key functionalization strategies and their impact.

| Functional Group | Purpose/Impact | Example Compound Type | Reference |

|---|---|---|---|

| Nitro (-NO₂) / Nitramino (-NHNO₂) | Enhance density and detonation properties for energetic materials | 5-(3,4-dinitro-1H-pyrazol-5-yl)-1H-tetrazole | rsc.org |

| Azide (-N₃) | Increase nitrogen content and energy balance in energetic materials | Azide-functionalized pyrazole-tetrazole hybrids | mdpi.com |

| Amide / Sulfonamide | Create scaffolds for therapeutic agents | Pyrazoles bearing sulfonamide/amide moieties | ias.ac.in |

| Multi-podal units | Develop complex ligands for coordination chemistry | Tetrapodal compounds with pyrazole-tetrazole subunits | mdpi.com |

Prospective Research Avenues in Coordination Chemistry and Advanced Material Science Applications

The unique structural features of this compound and its derivatives make them highly promising ligands in coordination chemistry and building blocks for advanced materials. researchgate.netpen2print.org

Coordination Chemistry: Pyrazole and tetrazole moieties are excellent chelating agents, capable of coordinating with a wide range of metal ions. mdpi.comresearchgate.net The deprotonated tetrazole ring, in particular, can use its four nitrogen atoms to bridge multiple metal centers, facilitating the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs) with diverse topologies. nih.govrsc.org Future research is directed towards:

Synthesis of Novel CPs and MOFs: Designing new pyrazole-tetrazole ligands to build 2D and 3D frameworks with tailored properties. The use of auxiliary ligands can further modify the final structure and dimensionality of the network. rsc.org

Functional Materials: Exploring the magnetic, luminescent, and catalytic properties of these coordination complexes. rsc.orgnih.gov For example, cobalt-based polymers have shown interesting magnetic ordering, while zinc and cadmium complexes have exhibited fluorescence, suggesting applications in sensors and optoelectronics. rsc.orgnih.gov

Advanced Material Science: The primary application in material science is the development of high-energy-density materials (HEDMs). semanticscholar.orgacs.org The high nitrogen content and significant positive heat of formation of the pyrazole-tetrazole scaffold are highly advantageous for creating energetic compounds that release large amounts of energy upon decomposition, with the added benefit of producing environmentally benign N₂ gas. researchgate.netsemanticscholar.org Prospective research avenues include:

Enhancing Performance and Stability: A key challenge is to increase detonation performance while maintaining low sensitivity to impact and friction. mdpi.com Future work will focus on synthesizing new derivatives, such as energetic salts, and studying the structure-property relationships to design safer and more powerful materials. mdpi.comrsc.org The introduction of fused-ring systems and extensive hydrogen bonding networks are strategies being explored to enhance molecular stability. rsc.org

Green Energetic Materials: The focus on producing environmentally friendly decomposition products (N₂) aligns with the principles of green chemistry, making these compounds attractive alternatives to traditional explosives. semanticscholar.org

The table below highlights prospective research applications for these compounds.

| Research Area | Objective | Key Compound Features | Reference |

|---|---|---|---|

| Coordination Polymers (CPs/MOFs) | Create materials with novel magnetic, luminescent, or catalytic properties | Multi-dentate coordination sites, structural versatility | rsc.orgnih.gov |

| High-Energy-Density Materials (HEDMs) | Develop powerful and stable explosives and propellants | High nitrogen content, high heat of formation, thermal stability | rsc.orgsemanticscholar.orgacs.org |

| Gas Generators | Benign gas generation for applications like automotive airbags | High nitrogen content, rapid and clean decomposition to N₂ gas | researchgate.net |

Q & A

Q. What are the common synthetic routes for 5-(5-methyl-1H-pyrazol-3-yl)-1H-tetrazole, and how can reaction conditions be optimized?

The synthesis typically involves multi-step protocols, such as cyclocondensation of hydrazine derivatives with carbonyl-containing precursors. For example, ethyl 5-(4-methoxyphenyl)pyrazole-3-carboxylate can be synthesized via diethyl oxalate and 1-(4-methoxyphenyl)ethan-1-one in toluene with sodium hydride, followed by hydrazine hydrate treatment to form the pyrazole core . Subsequent tetrazole formation may involve [2+3] cycloaddition with sodium azide and nitriles under acidic conditions. Optimization includes adjusting solvent polarity (e.g., THF/water mixtures), temperature (50–80°C), and catalyst systems (e.g., CuSO4/ascorbic acid for click chemistry) to improve yields and regioselectivity .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

- 1H NMR : Identifies proton environments (e.g., pyrazole C-H at δ 6.5–7.5 ppm and tetrazole N-H at δ 10–12 ppm).

- FTIR : Confirms functional groups (e.g., N-H stretches at ~3200 cm⁻¹ and tetrazole ring vibrations at ~1450 cm⁻¹).

- HPLC : Assesses purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

- Elemental Analysis : Validates molecular composition (C, H, N content) .

Q. How is crystallographic data used to confirm the molecular structure?

Single-crystal X-ray diffraction (SCXRD) resolves bond lengths, angles, and supramolecular interactions (e.g., hydrogen bonding between tetrazole N-H and pyrazole rings). For example, studies on analogous pyrazole-triazole hybrids reveal planar heterocyclic cores with dihedral angles <10°, confirming rigidity .

Advanced Research Questions

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

Molecular docking against target enzymes (e.g., fungal 14α-demethylase, PDB: 3LD6) predicts binding affinities. Key steps:

- Ligand Preparation : Optimize protonation states (tetrazole as deprotonated anion at physiological pH).

- Active Site Mapping : Identify hydrophobic pockets (e.g., 4-methoxyphenyl substituents enhance π-π stacking with aromatic residues).

- Free Energy Calculations : MM-GBSA scores rank derivatives for antifungal potential .

Q. What strategies resolve contradictions in solubility and stability data across studies?

- Solubility : Use Hansen solubility parameters (HSPiP software) to correlate logP values with solvent polarity. For instance, logP ~1.5 suggests moderate aqueous solubility, but aggregation in PBS may require co-solvents (e.g., DMSO ≤5% v/v) .

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) with LC-MS monitor hydrolytic cleavage (e.g., tetrazole ring opening at pH <3) .

Q. How do substituent variations impact pharmacological activity?

Systematic SAR studies reveal:

- Electron-Withdrawing Groups (e.g., -CF₃) : Increase metabolic stability but reduce solubility.

- Aromatic Substitutions (e.g., 4-fluorophenyl) : Enhance target affinity via halogen bonding (e.g., with CYP450 enzymes) .

- Hybridization with triazoles : Improve pharmacokinetics by modulating LogD and plasma protein binding .

Q. What are the challenges in scaling up synthesis while maintaining regiochemical control?

Q. How do polymorphic forms affect bioavailability?

Differential Scanning Calorimetry (DSC) and Powder XRD distinguish polymorphs. For example, Form I (melting point 210°C) may exhibit higher oral absorption than Form II (mp 195°C) due to improved dissolution kinetics .

Methodological Notes

- Synthetic Reproducibility : Always pre-dry solvents (e.g., molecular sieves for THF) to avoid hydrolysis of intermediates .

- Data Validation : Cross-reference NMR shifts with computed spectra (GIAO-DFT at B3LYP/6-311+G(d,p)) to confirm assignments .

- Ethical Compliance : Adhere to institutional guidelines for biological testing (e.g., antifungal assays using ATCC strains) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.